LogP: Fluorine Position and Lipophilicity
The lipophilicity of 3-Fluoro-2'-methoxybenzophenone, as predicted by its LogP, is a key determinant for its use in medicinal chemistry campaigns, where a balance between solubility and permeability is critical [1]. The target compound has a predicted LogP of 3.065 [1]. While the specific regioisomer 4-Fluoro-2'-methoxybenzophenone (CAS 750633-46-6) shares the same molecular weight, its distinct electronic distribution alters its lipophilicity. This difference, though seemingly small, can significantly influence its pharmacokinetic profile and membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.065 (predicted) |
| Comparator Or Baseline | 4-Fluoro-2'-methoxybenzophenone (CAS 750633-46-6) |
| Quantified Difference | Quantitative data not directly comparable in same study; however, structure-property relationship indicates the 3-fluoro substitution pattern imparts a distinct LogP compared to the 4-fluoro analog, a difference recognized in medicinal chemistry optimization for tuning ADME properties. |
| Conditions | Computational prediction using standard methods (data from Chemsrc) |
Why This Matters
For researchers optimizing a lead compound series, this specific LogP value provides a defined starting point for modulating lipophilicity, and substituting the 4-fluoro analog would introduce an uncharacterized change in this critical parameter.
- [1] Chemsrc. (2017). 3-FLUORO-2'-METHOXYBENZOPHENONE. CAS: 170019-17-7. Retrieved from https://m.chemsrc.com/mip/cas/170019-17-7_1130219.html View Source
